1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
CAS No.: 59663-59-1
Cat. No.: VC19566484
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59663-59-1 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C22H24N4O3/c1-28-18-7-3-15(4-8-18)20-21(16-5-9-19(29-2)10-6-16)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3 |
| Standard InChI Key | MIOOFJQKJGSTBT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)OC |
Introduction
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is a synthetic organic compound that features a piperidine ring attached to a triazine moiety. The triazine ring is further substituted with two methoxy-substituted phenyl groups, which contribute to its potential biological activity. This compound has been studied for its structural properties and potential applications in various fields.
Synthesis
The synthesis of 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol typically involves several steps, including the formation of the triazine ring and its subsequent attachment to the piperidine moiety. The specific synthesis methods may vary depending on the starting materials and desired yield.
Biological Activity and Applications
Compounds similar to 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol have been studied for their biological activities, which can include interactions with various biological targets. These interactions are often assessed through techniques such as binding affinity studies and mechanism of action analyses.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.45 g/mol |
| Exact Mass | 392.185 g/mol |
| CAS Number | 59663-59-1 |
| LogP | 3.2489 |
| PSA | 80.6000 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume